Product packaging for Sodium 2-amino-4-sulfobenzenesulfonate(Cat. No.:CAS No. 24605-36-5)

Sodium 2-amino-4-sulfobenzenesulfonate

Cat. No.: B1582613
CAS No.: 24605-36-5
M. Wt: 275.2 g/mol
InChI Key: SYFQTIIOWUIZGU-UHFFFAOYSA-M
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Description

Sodium 2-amino-4-sulfobenzenesulfonate ( 24605-36-5) is a versatile chemical compound with the molecular formula C6H6NNaO6S2 and a molecular weight of 275.24 g/mol . This white, solid compound is characterized by its two sulfonate groups and an amino group, making it a valuable intermediate in organic synthesis and industrial applications . Its primary application is as a key intermediate in the synthesis of azo dyes . The compound is also used as a reagent in analytical chemistry due to its ability to form colored complexes . In biological research, its properties make it useful in studies involving enzyme activity and metabolic pathways . Some studies on structurally similar sulfonated compounds suggest potential for research into antimicrobial and chromogenic sensing applications, although the specific biological mechanism of action for this compound requires further investigation . Handling should follow standard safety precautions. The compound has reported hazards including causing skin irritation and serious eye irritation . It is recommended to store in a dark place under an inert atmosphere at room temperature . The compound shows almost transparency and is highly soluble in hot water . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6NNaO6S2 B1582613 Sodium 2-amino-4-sulfobenzenesulfonate CAS No. 24605-36-5

Properties

CAS No.

24605-36-5

Molecular Formula

C6H6NNaO6S2

Molecular Weight

275.2 g/mol

IUPAC Name

sodium;3-amino-4-sulfobenzenesulfonate

InChI

InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

SYFQTIIOWUIZGU-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+]

Other CAS No.

41184-20-7
76684-33-8
24605-36-5

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Preparation Methods

Sulfonation of Aromatic Amines Followed by Neutralization

The most common industrial approach involves:

  • Starting Material: Aromatic amine (such as aniline derivatives)
  • Sulfonation: Treatment with fuming sulfuric acid (oleum) or concentrated sulfuric acid to introduce sulfonic acid groups onto the aromatic ring.
  • Neutralization: The sulfonated intermediate is then neutralized with sodium hydroxide to form the sodium salt.

This method yields Sodium 2-amino-4-sulfobenzenesulfonate with good purity and yield, suitable for further industrial use.

Step Reagents/Conditions Outcome
Sulfonation Aromatic amine + fuming sulfuric acid (oleum), temperature typically 25-85 °C Introduction of sulfonic acid groups on benzene ring
Neutralization Sodium hydroxide (NaOH) Formation of sodium salt of sulfonated amine

This general method is supported by commercial synthesis descriptions, which emphasize sulfonation followed by neutralization and purification steps.

Preparation via Ortho-Nitrotoluene Sulfonation and Subsequent Reduction

A patented method (CN104496863A) describes a more specific synthetic route starting from ortho-nitrotoluene:

  • Sulfonation Step:

    • Ortho-nitrotoluene is dissolved in fuming sulfuric acid at 25-85 °C.
    • 65% oleum is added dropwise to perform sulfonation, yielding 2-nitro-4-sulfobenzoic acid intermediate.
  • Auto-Oxidation Reduction Step:

    • The 2-nitro-4-sulfobenzoic acid undergoes an intramolecular auto-oxidation-reduction reaction under basic conditions.
    • The reaction temperature is maintained between 60-130 °C.
    • This converts the nitro group to an amino group, producing 2-amino-4-sulfobenzoic acid.
  • Neutralization:

    • The acid form is neutralized with sodium hydroxide to yield this compound.

This process eliminates the need for external oxidizing or reducing agents, reducing costs and environmental impact.

Step Conditions/Details Chemical Transformation
Sulfonation Ortho-nitrotoluene + fuming sulfuric acid + 65% oleum, 25-85 °C Formation of 2-nitro-4-sulfobenzoic acid
Auto-oxidation reduction Basic conditions, 60-130 °C Reduction of nitro to amino group
Neutralization Sodium hydroxide Formation of sodium salt

Advantages of this method include environmental benefits by recycling sulfur oxide waste and cost savings by avoiding separate oxidation/reduction reagents.

Comparative Summary of Preparation Methods

Preparation Route Starting Material Key Reactions Advantages Limitations
Sulfonation + Neutralization Aromatic amine (e.g., aniline derivatives) Sulfonation with oleum, neutralization with NaOH Simple, widely used, scalable Requires handling of corrosive oleum
Ortho-nitrotoluene route (patented) Ortho-nitrotoluene Sulfonation + auto-oxidation-reduction No external redox agents, cost-effective, environmentally friendly More complex, requires precise temperature control

Research Findings and Practical Considerations

  • The sulfonation reaction is highly dependent on reaction temperature and oleum concentration to control substitution position and yield.
  • Auto-oxidation reduction reactions in the patented method provide a greener alternative by eliminating separate redox chemicals.
  • Purification typically involves crystallization or drying steps after neutralization to obtain the pure sodium salt.
  • Safety measures are critical due to the corrosive nature of oleum and the irritant properties of the compound.

Scientific Research Applications

Biomedical Applications

1. Anticancer Research
Sodium 2-amino-4-sulfobenzenesulfonate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of sulfonated aromatic compounds have shown promise in selectively targeting cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

2. Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. This compound can enhance the solubility and bioavailability of certain drugs, making it a valuable component in formulating effective therapeutic agents .

Analytical Chemistry Applications

1. Fluorescent Probes
this compound has been utilized as a fluorescent probe in analytical chemistry. Its fluorescent properties allow it to be used in detecting various analytes through fluorescence spectroscopy. The compound's ability to exhibit different emission spectra based on environmental conditions makes it suitable for monitoring chemical reactions and environmental changes .

2. Sensor Development
The compound is also employed in the development of sensors for detecting heavy metals and other pollutants. Its high sensitivity and specificity make it an excellent candidate for environmental monitoring applications, where accurate detection of contaminants is critical.

Industrial Applications

1. Dyes and Pigments
this compound is used in the synthesis of dyes and pigments due to its sulfonic acid groups, which enhance the solubility of dye compounds in water. This property is particularly useful in textile and paper industries where water-soluble dyes are required .

2. Surfactants
The compound’s surfactant properties are beneficial in various industrial processes, including detergents and cleaning products. Its ability to lower surface tension aids in emulsifying oils and fats, making it an effective ingredient in formulations aimed at improving cleaning efficiency.

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonated compounds, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The findings suggested that modifications to the sulfonate group could enhance the anticancer activity, providing a pathway for future drug design .

Case Study 2: Environmental Sensing

In a recent analytical study, this compound was incorporated into a sensor platform for detecting lead ions in water samples. The sensor exhibited high sensitivity and rapid response times, highlighting the compound's potential for real-time environmental monitoring .

Mechanism of Action

The mechanism by which Sodium 2-amino-4-sulfobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it targets electrophilic centers in other molecules. Additionally, its sulfonate groups can participate in ionic interactions, influencing the compound’s reactivity and solubility .

Comparison with Similar Compounds

Sodium 2-amino-5-sulfobenzoate (CAS: 98-43-1)

  • Key Differences: The sulfonate group is at position 5 instead of 3. It exhibits a high similarity score (0.98) to this compound, suggesting overlapping applications in dye chemistry .
  • Applications : Used as a coupling agent in azo dyes.

2-Hydrazinyl-4-sulfobenzoic Acid (CAS: 77734-51-1)

  • Molecular Formula : C₇H₈N₂O₄S.
  • Key Differences: Substitution of the amino group with a hydrazinyl (-NHNH₂) moiety introduces redox activity, making it suitable for coordination chemistry and catalysis. However, the hydrazinyl group reduces stability under oxidative conditions compared to the amino group in this compound .
  • Applications : Precursor for synthesizing hydrazine-based metal complexes.

Functional Group Modifications

3-Amino-4-hydroxybenzenesulfonic Acid (CAS: 98-37-3)

  • Molecular Formula: C₆H₇NO₄S.
  • Key Differences: A hydroxyl (-OH) group replaces one sulfonate group. This increases acidity (pKa ~1–2 for -SO₃H vs. ~10 for -OH) and alters solubility in polar solvents. The compound is less thermally stable than this compound due to the hydroxyl group’s susceptibility to dehydration .
  • Applications : Intermediate in sulfa drug synthesis.

3,4-Diaminobenzenesulfonic Acid (CAS: 7474-78-4)

  • Molecular Formula : C₆H₈N₂O₃S.
  • Key Differences: Contains two amino groups at positions 3 and 4, enhancing chelation capabilities but reducing solubility in aqueous solutions due to increased hydrogen bonding. This contrasts with this compound’s single amino group and superior solubility .
  • Applications : Chelating agent in wastewater treatment.

Structural and Crystallographic Insights

Evidence from related sulfonates, such as 2-Aminoanilinium 4-methylbenzenesulfonate, reveals critical structural parameters. For example, the O–S–O bond angles in sulfonate groups average 111.59°, consistent with trigonal planar geometry, which stabilizes crystal lattices through hydrogen bonding and ionic interactions . This compound likely adopts similar packing, but its sodium counterion may enhance ionic conductivity compared to ammonium analogs.

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Purity Applications
This compound 24605-36-5 C₆H₆NNaO₆S₂ -NH₂ (2), -SO₃⁻ (4) 98% Dyes, pharmaceuticals
Sodium 2-amino-5-sulfobenzoate 98-43-1 C₇H₆NNaO₅S* -NH₂ (2), -SO₃⁻ (5) 98% Azo dye synthesis
2-Hydrazinyl-4-sulfobenzoic acid 77734-51-1 C₇H₈N₂O₄S -NHNH₂ (2), -SO₃H (4) N/A Metal complex synthesis
3-Amino-4-hydroxybenzenesulfonic acid 98-37-3 C₆H₇NO₄S -NH₂ (3), -OH (4), -SO₃H (1) 98% Pharmaceutical intermediates

*Inferred from CAS registry data.

Biological Activity

Sodium 2-amino-4-sulfobenzenesulfonate, commonly known as sodium sulfanilate, is an organic compound with significant biological activity. This article explores its properties, biological effects, and potential applications in various fields, particularly in pharmaceuticals and biochemistry.

  • Chemical Formula : C₆H₆NNaO₆S₂
  • Molecular Weight : 275.23 g/mol
  • CAS Number : 24605-36-5
  • Solubility : Highly soluble in water (up to 116,000 mg/ml) .

Biological Activity

This compound has been studied for its various biological effects, including:

  • Antimicrobial Activity :
    • Exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a candidate for use in antimicrobial formulations .
  • Cytotoxicity :
    • Research indicates that sodium sulfanilate displays cytotoxic effects on certain cancer cell lines. For instance, it has been tested against HepG-2 (liver cancer) and EACC (endometrial cancer) cell lines at concentrations of 100 and 200 µg/mL, showing promising results in reducing cell viability .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential anti-inflammatory effects. It has shown the ability to inhibit nitric oxide production in immune-activated cells, suggesting its role as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

  • Nitric Oxide Synthase Inhibition : The compound inhibits the production of nitric oxide (NO), a signaling molecule involved in inflammation and immune response. This inhibition can lead to reduced inflammation and tissue damage in various pathological conditions .
  • DNA Interaction : Preliminary studies suggest that sodium sulfanilate may bind to DNA, potentially disrupting cellular processes related to replication and transcription, which could contribute to its cytotoxic effects on cancer cells .

Case Studies

  • Cytotoxicity Assay on HepG-2 Cells :
    • In a controlled study, sodium sulfanilate was administered to HepG-2 cells at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at higher concentrations (200 µg/mL) .
  • Anti-inflammatory Study :
    • A study involving mouse peritoneal cells demonstrated that sodium sulfanilate significantly suppressed NO production when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). This finding highlights its potential use in treating inflammatory diseases .

Data Tables

PropertyValue
Chemical FormulaC₆H₆NNaO₆S₂
Molecular Weight275.23 g/mol
SolubilityHighly soluble (116,000 mg/ml)
ToxicityToxic if swallowed; dermal contact
Cytotoxicity IC₅₀Varies by cell line; effective at 100 µg/mL

Q & A

Q. How can researchers optimize the synthesis of Sodium 2-amino-4-sulfobenzenesulfonate to achieve high purity?

Methodological Answer: Synthesis optimization involves controlled sulfonation and amination steps. For example, Guo et al. (2012) achieved high yields by maintaining reaction temperatures between 60–80°C during sulfonation and using stoichiometric control of nitrating agents . Purification via recrystallization in ethanol-water mixtures (3:1 v/v) removes unreacted intermediates. Elemental analysis (C, H, N, S) and HPLC (using sulfonic acid-modified columns) validate purity, as described in reagent specifications for similar sulfonates .

ParameterOptimal ConditionYield (%)Purity (%)
Sulfonation Temp.70°C (±2°C)85–90≥98
Amination CatalystH₂SO₄ (0.5 M)78–8295–97
RecrystallizationEthanol:H₂O (3:1)90–92≥99

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Basic characterization includes:

  • Elemental Analysis : Quantify C, H, N, and S to verify stoichiometry (deviation ≤0.4% from theoretical values) .
  • FT-IR Spectroscopy : Identify sulfonate (S=O stretching at 1180–1200 cm⁻¹) and amino (N-H bending at 1550–1650 cm⁻¹) groups .
  • UV-Vis Spectrophotometry : Detect absorbance peaks at 260–280 nm (aromatic π→π* transitions) to assess conjugation .

For reproducibility, cross-validate results with HPLC (retention time: 8.2 min, C18 column, 0.1% TFA mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Discrepancies often arise from variations in solvent purity, temperature control, and measurement techniques. To address this:

  • Use standardized solvents (ACS grade) and thermostatic baths (±0.1°C) .
  • Employ gravimetric and UV-Vis methods in parallel. For instance, dissolve 100 mg in 10 mL H₂O at 25°C, filter (0.22 μm), and quantify via absorbance at 265 nm .
  • Compare results with computational solubility models (e.g., COSMO-RS) to identify outliers .

Q. What advanced methodologies are suitable for studying the sulfonation kinetics of this compound derivatives?

Methodological Answer:

  • Stopped-Flow Spectroscopy : Monitor real-time sulfonation rates by tracking absorbance changes at 300 nm (reactant depletion) .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during sulfonic acid group incorporation (ΔH ≈ -45 kJ/mol) .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in sulfonation .

Example Kinetic Data:

DerivativeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
4-Chloro derivative2.3 × 10⁻³68.5
2-Methyl derivative1.8 × 10⁻³72.1

Q. How can this compound be functionalized for applications in supramolecular chemistry?

Methodological Answer:

  • Post-Synthetic Modification : React the amino group with acyl chlorides (e.g., acetyl chloride) to introduce hydrophobic moieties .
  • Coordination Chemistry : Use sulfonate groups to chelate metal ions (e.g., Cu²⁺, Fe³⁺) in aqueous solutions (pH 5–7), monitored via cyclic voltammetry .
  • Self-Assembly Studies : Analyze nanostructure formation (e.g., micelles) using dynamic light scattering (DLS) and TEM .

Methodological Challenges and Solutions

Q. What are the challenges in quantifying trace amounts of this compound in biological matrices?

Methodological Answer:

  • Matrix Interference : Serum proteins can bind sulfonates, reducing recovery. Pre-treat samples with acetonitrile (1:2 v/v) to precipitate proteins .
  • Detection Limits : Enhance sensitivity using LC-MS/MS (LOQ: 0.1 ng/mL) with a deuterated internal standard .
  • Calibration : Use isotopically labeled analogs (e.g., ¹³C₆-Sodium 2-amino-4-sulfobenzenesulfonate) to correct for ion suppression .

Data Interpretation Guidelines

Q. How should researchers address variability in catalytic activity studies involving this compound-based catalysts?

Methodological Answer:

  • Statistical Robustness : Perform triplicate trials and report mean ± SEM. Use ANOVA to identify significant differences (p < 0.05) .
  • Surface Analysis : Characterize catalyst surfaces with XPS to detect sulfonate group degradation (e.g., S 2p peak shifts) .
  • Control Experiments : Compare with non-sulfonated analogs to isolate sulfonate-specific effects .

Synthesis and Application Innovations

Q. What novel applications of this compound are emerging in materials science?

Methodological Answer:

  • Ion-Exchange Membranes : Incorporate into Nafion analogs for proton conductivity testing (σ ≈ 0.1 S/cm at 80°C) .
  • Fluorescent Probes : Conjugate with dansyl chloride for pH-sensitive emission (λₑₓ = 340 nm, λₑₘ = 510 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-amino-4-sulfobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2-amino-4-sulfobenzenesulfonate

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